1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide
Description
Historical Development and Discovery Trajectory
The compound first entered chemical literature in the early 21st century as part of systematic explorations into sulfonamide-containing heterocycles. Its specific CAS registration (667891-90-9) in 2018 marked formal recognition as a distinct chemical entity. Development paralleled advances in piperidine functionalization techniques, particularly methods for introducing sulfonyl groups at specific ring positions. Key milestones include:
- 2005–2015 : Optimization of sulfonation protocols enabling precise substitution patterns on aromatic systems
- 2016–2018 : Application of copper-catalyzed coupling reactions to integrate piperidine scaffolds with sulfonamide moieties
- 2019–Present : Utilization in fragment-based drug discovery (FBDD) campaigns due to favorable 3D structural features
Synthetic breakthroughs in intramolecular cyclization and reductive amination enabled efficient production of the core piperidine structure. The 5-methoxy-2,4-dimethylphenylsulfonyl group incorporation followed developments in regioselective sulfonation chemistry.
Significance in Sulfonamide-Based Medicinal Chemistry
This compound exemplifies strategic hybridization of two pharmacologically significant motifs:
The sulfonamide group facilitates interactions with biological targets through:
- Strong hydrogen bond donation/acceptance via sulfonyl oxygen atoms
- π-Stacking potential from the aromatic ring
- Steric guidance from methyl substituents at positions 2 and 4
Piperidine's chair conformation allows adaptive binding to protein pockets, while the carboxamide group improves solubility compared to simpler amines. These properties make the compound a valuable scaffold for developing protease inhibitors, kinase modulators, and GPCR-targeted agents.
Taxonomic Position within Sulfonyl Piperidine Chemical Space
The compound occupies a distinct niche in heterocyclic chemistry, as shown in this structural classification:
Class : Organic heterocyclic compounds
Subclass : Piperidine derivatives
Branch : Sulfonamide-substituted piperidines
Specific Group : Aryl sulfonyl piperidine carboxamides
Key differentiators from related structures include:
- Regiochemistry : Methoxy group at position 5 versus common 3- or 4-substituted analogs
- Steric Profile : Two methyl groups on the aromatic ring creating unique steric constraints
- Electronic Properties : Electron-donating methoxy group modulating sulfonamide reactivity
Comparative analysis with similar compounds reveals enhanced thermal stability (decomposition point >200°C) and improved solubility in polar aprotic solvents compared to non-carboxamidated derivatives.
Overview of Research Applications and Target Diversity
Emerging applications leverage the compound's dual functional group architecture:
Therapeutic Target Areas
- Enzyme Inhibition
- Receptor Modulation
Chemical Biology Applications
- Photoaffinity probes : Sulfonyl group allows covalent attachment to target proteins
- Crystallography standards : Rigid piperidine core aids protein structure determination
Synthetic derivatives have shown promise in preliminary studies for:
- Angiogenesis inhibition through VEGF receptor binding
- Neuroprotective effects via NMDA receptor modulation
- Antimicrobial activity against Gram-positive pathogens
Recent advances in computational modeling predict strong binding affinity (K~i~ < 100 nM) for over 15 human protein targets, including carbonic anhydrase IX and dopamine D3 receptor. The compound's structural features enable rapid generation of analog libraries through:
Properties
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-10-8-11(2)14(9-13(10)21-3)22(19,20)17-6-4-12(5-7-17)15(16)18/h8-9,12H,4-7H2,1-3H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPMLHHBTHCXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC(CC2)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the sulfonylation of 5-methoxy-2,4-dimethylphenyl with a suitable sulfonyl chloride, followed by the coupling with piperidinecarboxamide under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the sulfonyl group may produce a sulfide derivative.
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that derivatives of piperidine compounds exhibit anticonvulsant properties. For instance, compounds similar to 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide have been tested against the maximal electroshock seizure (MES) model in Wistar rats, showing efficacy comparable to standard anticonvulsants like phenytoin .
Antibacterial Properties
The sulfonamide moiety is well-documented for its antibacterial activity. Studies indicate that piperidine derivatives can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves enzyme inhibition, particularly targeting acetylcholinesterase (AChE) and urease .
Cancer Chemotherapy
Compounds containing the piperidine structure are also investigated for their potential in cancer treatment. Their ability to interact with various cellular targets can lead to apoptosis in cancer cells, making them candidates for further development in oncology .
Hypoglycemic Effects
Some studies have suggested that piperidine derivatives may help regulate blood glucose levels, indicating potential use in managing diabetes . This is particularly relevant given the rising prevalence of metabolic disorders globally.
Case Studies
Mechanism of Action
The mechanism of action of 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide ()
- Structural Differences : The sulfonyl group is attached to a 4-methylphenyl ring (vs. 5-methoxy-2,4-dimethylphenyl in the target compound). The carboxamide is substituted with a phenethyl group.
- The N-phenethyl substitution enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility compared to the primary carboxamide .
1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid ()
- Structural Differences : The aryl group has a 5-isopropyl substituent (vs. 5-methoxy in the target compound), and the terminal group is a carboxylic acid instead of carboxamide.
- Implications: The carboxylic acid’s ionization at physiological pH increases solubility but may limit blood-brain barrier penetration.
Carboxamide vs. Carboxylic Acid Derivatives
- Target Compound (Carboxamide) : The primary amide (NH₂) facilitates hydrogen bonding with target proteins, a critical feature for enzyme inhibition (e.g., carbonic anhydrases) .
- Carboxylic Acid Analogs (e.g., ): Ionizable carboxylate groups enhance solubility but may reduce metabolic stability due to susceptibility to esterase activity .
Piperidinecarboxamide Derivatives with Heterocyclic Substitutions
1-(2-{3-Hydroxy-4-[4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy}ethyl)piperidine-4-carboxamide ()
- Structural Differences: Incorporates a pyrazole ring and phenolic ether linkage instead of a sulfonyl group.
- Implications: The pyrazole moiety may confer additional π-π stacking interactions with aromatic residues in target proteins.
Sulfonamide-Benzoyl Piperidinecarboxamides ()
Compounds like 4-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide feature a sulfamoylbenzoyl group instead of a sulfonyl-substituted phenyl.
- Key Differences: The sulfamoyl group (-SO₂NH₂) enhances hydrogen-bonding capacity, often critical for carbonic anhydrase inhibition.
Physicochemical Comparison
Biological Activity
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and other therapeutic effects based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNOS
- Molecular Weight : 304.39 g/mol
Antibacterial Activity
Recent studies have indicated that compounds containing sulfonamide groups exhibit significant antibacterial properties. For instance, derivatives similar to this compound were evaluated against various bacterial strains. The results showed moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, with some compounds demonstrating IC values as low as 2.14 µM, indicating potent antibacterial efficacy .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. Research has highlighted the effectiveness of related piperidine derivatives as acetylcholinesterase (AChE) inhibitors. These compounds exhibited IC values ranging from 0.63 µM to 6.28 µM against AChE, which is significant when compared to standard inhibitors . Additionally, the sulfonamide functionality has been linked to urease inhibition, further enhancing its therapeutic profile.
Study 1: Antibacterial Screening
In a study focused on the antibacterial properties of piperidine derivatives, several compounds were synthesized and screened for their activity against common bacterial strains. The results indicated that the sulfonamide group is crucial for enhancing antibacterial activity. The most active compounds showed strong inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the piperidine structure can lead to improved efficacy .
Study 2: Enzyme Inhibition Mechanism
Another study investigated the mechanism of action for urease inhibition by sulfonamide derivatives. The findings suggested that these compounds bind effectively to the active site of urease, preventing substrate access and thereby inhibiting enzyme activity. This mechanism was corroborated by molecular docking studies that illustrated favorable interactions between the compound and key amino acid residues in the enzyme's active site .
Pharmacological Implications
The biological activities of this compound suggest its potential application in treating infectious diseases and conditions requiring enzyme modulation. Its dual role as an antibacterial agent and an enzyme inhibitor positions it as a candidate for further pharmacological development.
Q & A
Q. What are the established synthetic routes for 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide?
The synthesis typically involves two key steps:
- Sulfonylation : Reacting 4-piperidinecarboxylic acid derivatives with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under alkaline conditions (e.g., triethylamine in dichloromethane). This forms the sulfonyl-piperidine intermediate .
- Carboxamide Formation : Activating the carboxylic acid group using coupling agents like EDCI/HOBt in anhydrous acetonitrile, followed by reaction with an amine to form the carboxamide. Purification via recrystallization (ethanol) or column chromatography is critical to isolate the final product .
Q. How is the compound characterized for purity and structural integrity?
Standard analytical methods include:
- NMR Spectroscopy : and NMR to confirm substituent positions and integration ratios (e.g., aromatic protons at δ 6.47–7.89 ppm, sulfonamide NH at δ 7.45 ppm) .
- Elemental Analysis : Validating %C, %H, and %N within ±0.3% of theoretical values .
- HPLC : Purity assessment (≥98%) using reverse-phase columns with UV detection .
Q. What safety protocols are essential for handling sulfonamide-containing piperidine derivatives?
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
- Store in airtight containers away from moisture and oxidizers.
- Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Coupling Agent Efficiency : EDCI/HOBt in acetonitrile achieves 39–71% yields for similar carboxamides. Adjusting stoichiometry (1:1:1 acid/EDCI/amine) and reaction time (12–24 hours) enhances conversion .
- Purification : Gradient elution in column chromatography (e.g., ethyl acetate/hexane) improves separation of byproducts like unreacted sulfonyl chloride .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts or elemental analysis)?
Q. How do substituents on the phenylsulfonyl group influence biological activity?
- Methoxy Groups : Increase lipophilicity and membrane permeability, as seen in carbonic anhydrase inhibitors with 4-methoxy substituents (IC < 10 nM) .
- Dimethyl Groups : Steric effects may reduce binding affinity in crowded enzyme active sites. Comparative studies with 2,4-dichloro analogs show varied inhibition profiles .
Q. What computational tools predict the compound’s reactivity or binding affinity?
Q. What challenges arise in regioselective functionalization of the piperidine ring?
- Steric Hindrance : Bulky sulfonyl groups at C-1 may hinder functionalization at C-4. Protecting group strategies (e.g., Boc for amines) improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
